Atorvastatin(Relative)

Vue d'ensemble

Description

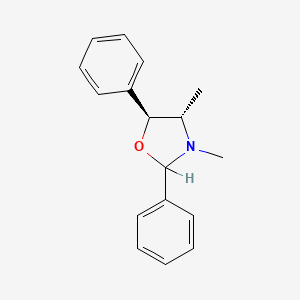

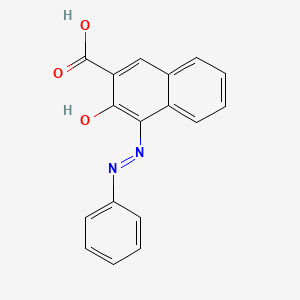

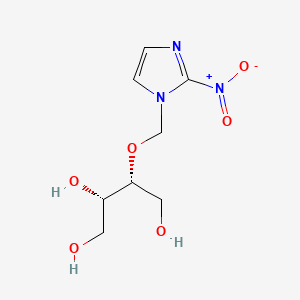

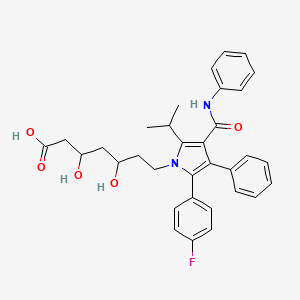

7-[4-[anilino(oxo)methyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-yl-1-pyrrolyl]-3,5-dihydroxyheptanoic acid is a member of pyrroles.

Applications De Recherche Scientifique

Atorvastatin in Neurological and Spinal Cord Conditions

- Atorvastatin has been explored for its potential effects in neurological conditions. For instance, a study conducted by Aghazadeh et al. (2017) found that although atorvastatin did not significantly improve motor or sensory functions in acute spinal cord injury patients, it showed a positive effect on reducing pain severity in these patients (Aghazadeh et al., 2017).

Atorvastatin's Role in Depression and Mental Health

- Studies have shown atorvastatin's potential in mental health, particularly its antidepressant-like effects. Ludka et al. (2014) demonstrated that atorvastatin exerts an antidepressant-like effect in mice, which is dependent on serotonergic system modulation (Ludka et al., 2014). Additionally, Ludka et al. (2013) noted that atorvastatin treatment increased hippocampal BDNF levels, contributing to its antidepressant-like effect (Ludka et al., 2013).

Atorvastatin in Pain Management

- Atorvastatin has shown promising results in pain management. Garcia et al. (2011) found that it induces significant antinociception in various animal pain models, suggesting its potential utility in managing pain (Garcia et al., 2011).

Atorvastatin's Pharmacokinetics and Drug-Drug Interactions

- Understanding the pharmacokinetics and drug-drug interactions of atorvastatin is vital. Tao Zhang (2015) developed a model that predicts the pharmacokinetic profiles and drug-drug interaction effects of atorvastatin and its metabolites, which is crucial for assessing its safety and efficacy in clinical settings (Zhang, 2015).

Cardiovascular and Anti-inflammatory Effects

- Atorvastatin has been found to improve endothelial function and reduce the inflammatory process in heart failure patients, as demonstrated by Tousoulis et al. (2005), indicating its potential in cardiovascular health management (Tousoulis et al., 2005).

Atorvastatin in Cancer Treatment

- Research by Gambhire et al. (2018) highlighted the potential antitumor activity of atorvastatin on MCF-7 breast cancer cells when incorporated into nanostructured lipid carriers, revealing a novel approach in cancer therapy (Gambhire et al., 2018).

Orthodontic Applications

- Mirhashemi et al. (2013) explored the effect of atorvastatin on orthodontic tooth movement in rats, finding that it reduces tooth movement, which could have implications in orthodontic treatments (Mirhashemi et al., 2013).

Propriétés

IUPAC Name |

7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUURHRXDUEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861327 | |

| Record name | 7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.